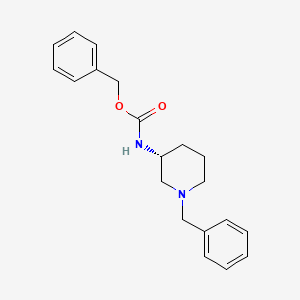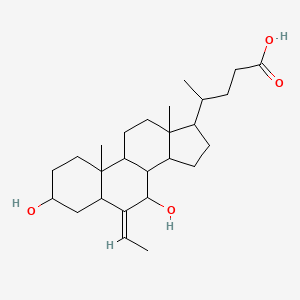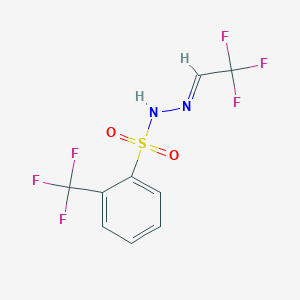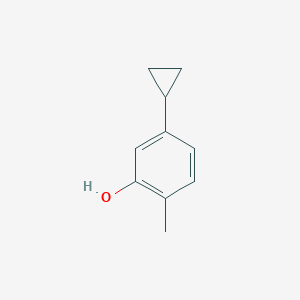![molecular formula C14H16ClFN2O2 B12095005 methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride](/img/structure/B12095005.png)
methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-2-(8-Fluor-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetat-Hydrochlorid ist eine komplexe organische Verbindung, die zur Klasse der Indol-Derivate gehört. Indol-Derivate sind in der medizinischen Chemie aufgrund ihrer breiten Palette an biologischen Aktivitäten von Bedeutung.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-2-(8-Fluor-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetat-Hydrochlorid umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Eine gängige Methode beinhaltet die Fischer-Indol-Synthese, bei der ein Cyclohexanon-Derivat unter sauren Bedingungen mit Phenylhydrazin-Hydrochlorid umgesetzt wird, um den Indol-Kern zu bilden
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs für höhere Ausbeuten und Reinheit umfassen. Dies beinhaltet oft die Verwendung von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt.
Analyse Chemischer Reaktionen
Reaktionstypen
Methyl-2-(8-Fluor-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetat-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu ändern, was möglicherweise zu unterschiedlichen biologischen Aktivitäten führt.
Substitution: Die Fluorgruppe und andere Substituenten können durch nukleophile oder elektrophile Substitutionsreaktionen durch verschiedene funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen in der Regel kontrollierte Temperaturen, Lösungsmittel wie Methanol oder Dichlormethan und Katalysatoren, um die Reaktionsgeschwindigkeit zu erhöhen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen eine breite Palette an funktionalisierten Indol-Derivaten erzeugen können.
Wissenschaftliche Forschungsanwendungen
Methyl-2-(8-Fluor-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetat-Hydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Modellverbindung zur Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die biologische Aktivität der Verbindung macht sie zu einem Kandidaten für die Untersuchung zellulärer Prozesse und Interaktionen.
Medizin: Aufgrund seiner potenziellen therapeutischen Eigenschaften wird es zur Verwendung in der Arzneimittelentwicklung untersucht, insbesondere zur gezielten Behandlung bestimmter Krankheiten.
Industrie: Die einzigartigen chemischen Eigenschaften der Verbindung machen sie nützlich für die Entwicklung neuer Materialien und industrieller Prozesse.
Wirkmechanismus
Der Wirkmechanismus von Methyl-2-(8-Fluor-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetat-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen innerhalb von Zellen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die eine Rolle in verschiedenen biologischen Signalwegen spielen. Die Wirkungen der Verbindung werden durch die Bindung an diese Zielstrukturen vermittelt, was zu Veränderungen der Zellfunktion und -aktivität führt.
Wirkmechanismus
The mechanism of action of methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Indol-Derivate wie:
- 8-Fluor-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-Hydrobromid
- 2-(5,6-Difluor-3-oxo-2,3-dihydro-1H-inden-1-yliden)malonsäuredinitril
Einzigartigkeit
Was Methyl-2-(8-Fluor-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetat-Hydrochlorid auszeichnet, ist sein spezifisches Substitutionsschema und das Vorhandensein der Fluorgruppe, die seine biologische Aktivität und chemische Reaktivität erheblich beeinflussen kann. Dies macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.
Eigenschaften
Molekularformel |
C14H16ClFN2O2 |
|---|---|
Molekulargewicht |
298.74 g/mol |
IUPAC-Name |
methyl 2-(8-fluoro-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)acetate;hydrochloride |
InChI |
InChI=1S/C14H15FN2O2.ClH/c1-19-14(18)8-17-12-3-2-9(15)6-10(12)11-7-16-5-4-13(11)17;/h2-3,6,16H,4-5,7-8H2,1H3;1H |
InChI-Schlüssel |
QAQYINXRKGVKHW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CN1C2=C(CNCC2)C3=C1C=CC(=C3)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,8-Diazaspiro[3.6]decan-2-one](/img/structure/B12094922.png)

![5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12094933.png)


![7-[(beta-D-Glucopyranosyl)oxy]-3',4',5,8-tetrahydroxyflavone](/img/structure/B12094953.png)
![Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI)](/img/structure/B12094956.png)

![Thiohydroxylamine, N-[[4-bromo-2-methyl-6-(1-methylethyl)phenyl]imino]-S-(1,1-dimethylethyl)-](/img/structure/B12094967.png)





